
3(2H)-Isothiazolone, 2-octyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isothiazolone, 2-octyl-, hydrochloride is a chemical compound known for its biocidal properties. It is widely used as a preservative and antimicrobial agent in various industrial applications. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride typically involves the reaction of 2-octyl-4-isothiazolin-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as cyclohexane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Isothiazolone, 2-octyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3(2H)-Isothiazolone, 2-octyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a biocidal agent in various chemical formulations to prevent microbial contamination.
Biology: The compound is employed in biological research to study its effects on different microorganisms and to develop antimicrobial treatments.
Medicine: In the medical field, it is used as a preservative in pharmaceutical products to ensure their stability and safety.
Mecanismo De Acción
The mechanism of action of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride involves the disruption of microbial cell membranes and inhibition of essential cellular processes. The compound targets various molecular pathways, leading to the death of microorganisms. The exact molecular targets and pathways may vary depending on the type of microorganism and the specific conditions of exposure .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one, 2-butyl
- 2-n-octyl-4-isothiazolin-3-one
Uniqueness
3(2H)-Isothiazolone, 2-octyl-, hydrochloride is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various conditions. Compared to similar compounds, it offers superior antimicrobial properties and is widely used in diverse applications .
Propiedades
Número CAS |
68480-30-8 |
|---|---|
Fórmula molecular |
C11H20ClNOS |
Peso molecular |
249.80 g/mol |
Nombre IUPAC |
2-octyl-1,2-thiazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;/h8,10H,2-7,9H2,1H3;1H |
Clave InChI |
DPGJMCSIMCJAOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)C=CS1.Cl |
Números CAS relacionados |
26530-20-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



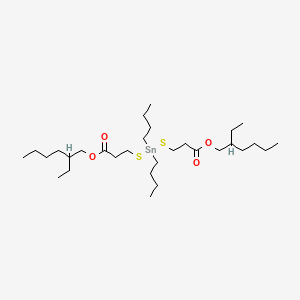
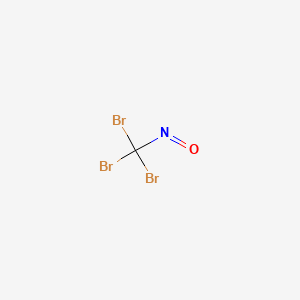
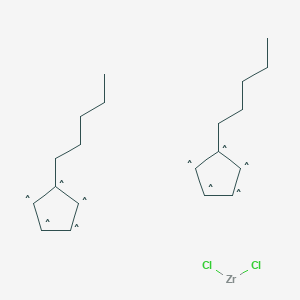
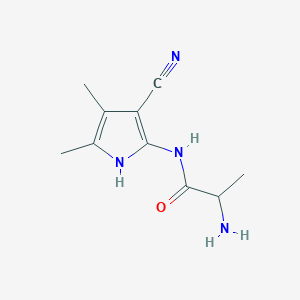
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)


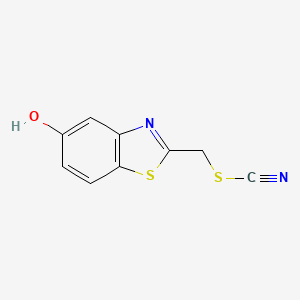
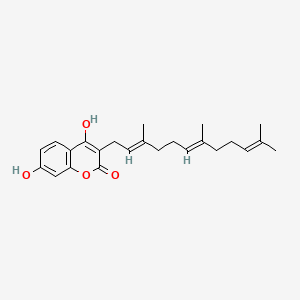
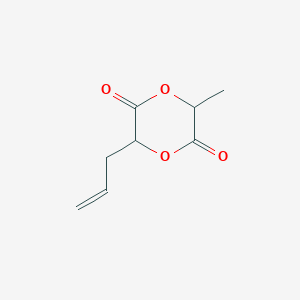
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
